molecular formula C8H15NO B13320031 6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane

6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane

Cat. No.: B13320031
M. Wt: 141.21 g/mol
InChI Key: IVLQNYHKEGTEQT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for various chemical studies. Its molecular formula is C8H15NO, and it has a molecular weight of 141.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the oxygen and nitrogen atoms into the ring system. One common method involves the use of cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester as a starting material . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom, potentially converting it into an amine or other nitrogen-containing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles used .

Scientific Research Applications

6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6,6-dimethyl-5-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C8H15NO/c1-7(2)9-5-8(3-4-8)6-10-7/h9H,3-6H2,1-2H3

InChI Key

IVLQNYHKEGTEQT-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC2(CC2)CO1)C

Origin of Product

United States

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